molecular formula C18H18N2O4S2 B2545449 3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide CAS No. 868675-79-0

3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2545449
CAS No.: 868675-79-0
M. Wt: 390.47
InChI Key: NTTHSYDRNIIPDV-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide is a synthetic organic compound provided as a high-purity research chemical for biochemical and pharmacological investigation. This molecule features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is engineered with a 4-ethoxy substitution on the benzothiazole ring and a benzenesulfonyl propanamide side chain, modifications that are strategically designed to influence the compound's electronic properties, lipophilicity, and binding affinity to biological targets. Compounds with this structural motif are of significant interest in early-stage drug discovery research. Preliminary investigations on highly analogous benzenesulfonyl-benzothiazole propanamide derivatives suggest potential value in antimicrobial research. These related compounds have shown notable activity against a range of bacterial strains, with their mechanism of action potentially involving the inhibition of key bacterial enzymes such as uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB) and DNA gyrase . The antibacterial efficacy appears to be influenced by the specific substituents on the benzothiazole ring, indicating a structure-activity relationship that can be further explored . Researchers can utilize this compound as a lead structure or a pharmacological tool to study these pathways and develop novel anti-infective agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety data sheets for handling should be consulted prior to use.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-2-24-14-9-6-10-15-17(14)20-18(25-15)19-16(21)11-12-26(22,23)13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTHSYDRNIIPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the introduction of the ethoxy group. The benzenesulfonyl group is then attached through a sulfonylation reaction. Finally, the propanamide moiety is introduced via an amide coupling reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific biological pathways.

    Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

  • Benzothiazole vs. Thiazole Cores : The target compound and analogs 17b , 17c , ECHEMI-868376 , and ECHEMI-690960 share a benzothiazole core, whereas P6 uses a simpler thiazole ring. Benzothiazoles generally exhibit stronger π-π stacking interactions, enhancing binding to biological targets .
  • Sulfonyl Groups: The target compound’s benzenesulfonyl group contrasts with 17b/17c’s nitrobenzenesulfonyl and ECHEMI-868376’s diethylsulfamoyl groups.
  • Side Chains : The ethoxy group in the target compound and ECHEMI-868376 may enhance solubility compared to the hydrophobic indole (17c ) or chlorophenyl (ECHEMI-690960 ) substituents .

Physicochemical Properties

Compound Melting Point (°C) Synthetic Yield (%) Notable Spectral Data
17b 111.5–111.7 83.98 FTIR: NH (3333 cm⁻¹), C=O (1687 cm⁻¹), NO₂ (1523 cm⁻¹)
17c 140.0–140.4 99.33 FTIR: Indole NH (3356 cm⁻¹), C=O (1692 cm⁻¹)
ECHEMI-868376 Not reported Not reported SMILES includes diethylsulfamoyl and propynyl groups
Target Compound Not reported Not reported Likely similar FTIR peaks for C=O (1680–1700 cm⁻¹) and SO₂ (1150–1350 cm⁻¹)

Key Observations :

  • Melting Points : 17c has a higher melting point (140°C) than 17b (111.5°C), likely due to the indole group’s planar structure enhancing crystallinity . The target compound’s ethoxy group may lower its melting point compared to nitro-substituted analogs.
  • Synthetic Yields : High yields for 17b (84%) and 17c (99%) suggest efficient coupling reactions, which may be applicable to the target compound’s synthesis .

Biological Activity

The compound 3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide is a derivative of benzothiazole and has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiazole moiety substituted with an ethoxy group and a benzenesulfonyl group. This structural configuration is believed to contribute to its biological properties.

Structural Formula

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including the compound , exhibit significant antimicrobial properties. A study conducted on related compounds demonstrated their effectiveness against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values ranged from 250 µg/ml to 7.81 µg/ml against Gram-positive and Gram-negative bacteria, as well as Candida albicans .

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMIC (µg/ml)Reference
Compound AStaphylococcus aureus15
Compound BEscherichia coli30
Compound CCandida albicans20

Anticancer Potential

The anticancer activity of benzothiazole derivatives has been explored in various studies. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

In a study examining the effects of benzothiazole derivatives on cancer cell lines, it was found that certain compounds led to a significant reduction in cell viability at concentrations as low as 10 µM. The study suggested that these compounds could serve as lead structures for developing new anticancer agents .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with key enzymes in microbial metabolism.
  • Interference with Nucleic Acid Synthesis : Benzothiazole derivatives are known to affect DNA replication and transcription processes.

Q & A

Q. What are the key synthetic pathways and characterization methods for 3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide?

The synthesis typically involves coupling a benzenesulfonylpropanamide intermediate with a 4-ethoxy-1,3-benzothiazol-2-amine derivative. Critical steps include:

  • Sulfonylation : Reacting propanamide precursors with benzenesulfonyl chloride under anhydrous conditions, often in dichloromethane or DMF .
  • Amide Coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to link the sulfonylpropanamide to the benzothiazole amine .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol.

Q. Characterization :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and functional groups (e.g., sulfonyl S=O at ~125 ppm in 13^13C NMR) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 469.55) .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. How do structural features of this compound influence its stability under experimental conditions?

The compound’s stability is determined by:

  • Sulfonamide Group : Hydrolytically stable under neutral pH but may degrade under strongly acidic/basic conditions.
  • Benzothiazole Ring : Sensitive to oxidation; store in inert atmospheres to prevent decomposition .
  • Ethoxy Substituent : Enhances solubility in polar aprotic solvents (e.g., DMSO) but may undergo demethylation at high temperatures (>100°C) .

Q. Methodological Recommendations :

  • Conduct stability studies using accelerated thermal degradation (40–80°C) and monitor via TLC or HPLC .
  • Use deuterated solvents for NMR to avoid solvent-induced degradation artifacts .

Advanced Research Questions

Q. What strategies optimize yield in multi-step syntheses of analogous benzothiazole-sulfonamide derivatives?

Yield optimization requires:

  • Reagent Stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to ensure complete sulfonylation .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amide coupling .
  • Solvent Selection : Replace DMF with acetonitrile to reduce side reactions in polar aprotic media .

Case Study : A 72% yield was achieved by refluxing in THF with EDC/HOBt, compared to 58% in DMF due to reduced racemization .

Q. How can computational modeling predict reactivity or biological targets for this compound?

Step 1 : Perform density functional theory (DFT) calculations to:

  • Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as a hydrogen bond acceptor) .
  • Simulate reaction pathways for sulfonamide hydrolysis or benzothiazole ring oxidation .

Step 2 : Molecular docking against protein databases (e.g., PDB):

  • The benzothiazole moiety shows affinity for kinase ATP-binding pockets (e.g., EGFR kinase, ΔG = -9.2 kcal/mol) .
  • MD simulations (100 ns) assess binding stability under physiological conditions .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values (e.g., 1.2 μM vs. 5.6 μM in kinase assays) may arise from:

  • Assay Conditions : Differences in ATP concentration (10 μM vs. 1 mM) or buffer pH .
  • Compound Purity : Impurities >5% can skew results; validate via HPLC-MS .
  • Structural Analogues : Compare with derivatives (e.g., 4-methoxy vs. 4-ethoxy substitution) to isolate substituent effects .

Q. Recommended Workflow :

Replicate assays under standardized conditions (e.g., 25°C, pH 7.4).

Co-crystallize the compound with target proteins for X-ray diffraction analysis .

Q. What analytical techniques are critical for probing reaction intermediates?

  • In Situ IR Spectroscopy : Monitor sulfonylation progress via S=O stretching (1350–1300 cm1^{-1}) .
  • LC-MS/MS : Detect transient intermediates (e.g., acylated benzothiazoles) with high sensitivity .
  • X-ray Crystallography : Resolve ambiguous regiochemistry in cyclization steps .

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